molecular formula C18H21N3O B2669285 N-benzyl-4-phenylpiperazine-1-carboxamide CAS No. 209330-12-1

N-benzyl-4-phenylpiperazine-1-carboxamide

Cat. No. B2669285
M. Wt: 295.386
InChI Key: LMWLXPZXZTZSNA-UHFFFAOYSA-N
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Description

“N-benzyl-4-phenylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C18H21N3O and a molecular weight of 295.386. It is available for purchase from various chemical suppliers .

Scientific Research Applications

1. Acaricidal Activity

  • Methods of Application: The derivatives were synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .
  • Results: It was found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity. Among them, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine showed the highest level of activity against Tetranychus urticae and provided a high level of activity against Tetranychus kanzawai and Panonychus citri .

2. Anti-tubercular Agents

  • Application Summary: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The derivatives were designed and synthesized, and their anti-tubercular activity was evaluated .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

3. Antifungal Agents

  • Application Summary: A library of 19 novel 4-(4-phenylpiperazine-1-yl)benzamidines has been synthesized and evaluated in vitro against Pneumocystis carinii .
  • Methods of Application: The derivatives were synthesized and their antifungal activity was evaluated in vitro .
  • Results: Among these compounds, N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines emerged as the most promising compounds, with inhibition percentages at 10.0 µg/mL of 87% and 96%, respectively .

4. Hydrogenative Deprotection of N-Benzyl Groups

  • Application Summary: The palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .
  • Methods of Application: The catalysts were easily removed from the reaction mixture and reusable. Deprotected amines were obtained in excellent yields without an additional neutralization process .
  • Results: The facilitating effect of Nb2O5/C was also observed during the Pd/C-catalyzed hydrogenative deprotection of the N-benzyloxycarbonyl (Cbz) and O-benzyl groups .

5. Anti-tubercular Agents

  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The derivatives were designed and synthesized, and their anti-tubercular activity was evaluated .
  • Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

6. Acetylcholinesterase Inhibitors

  • Application Summary: 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide was found to inhibit acetylcholinesterase with an IC50 value of 5.94 μM .
  • Methods of Application: The compound was synthesized and its acetylcholinesterase inhibitory activity was evaluated .
  • Results: The compound afforded in vitro acetylcholinesterase inhibition with an IC50 value of 5.94 μM .

7. Hydrogenative Deprotection of N-Benzyl Groups

  • Application Summary: The palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .
  • Methods of Application: The catalysts were easily removed from the reaction mixture and reusable. Deprotected amines were obtained in excellent yields without an additional neutralization process .
  • Results: The facilitating effect of Nb2O5/C was also observed during the Pd/C-catalyzed hydrogenative deprotection of the N-benzyloxycarbonyl (Cbz) and O-benzyl groups .

8. Anti-tubercular Agents

  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The derivatives were designed and synthesized, and their anti-tubercular activity was evaluated .
  • Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

9. Acetylcholinesterase Inhibitors

  • Application Summary: 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide was found to inhibit acetylcholinesterase with an IC50 value of 5.94 μM .
  • Methods of Application: The compound was synthesized and its acetylcholinesterase inhibitory activity was evaluated .
  • Results: The compound afforded in vitro acetylcholinesterase inhibition with an IC50 value of 5.94 μM .

properties

IUPAC Name

N-benzyl-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(19-15-16-7-3-1-4-8-16)21-13-11-20(12-14-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWLXPZXZTZSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330691
Record name N-benzyl-4-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-4-phenylpiperazine-1-carboxamide

CAS RN

209330-12-1
Record name N-benzyl-4-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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